ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-methoxyanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-methoxyanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11434909
InChI: InChI=1S/C28H28N2O4S/c1-6-34-28(32)25-26(31)24(35-27(25)29-21-11-13-22(33-5)14-12-21)16-20-15-18(3)30(19(20)4)23-10-8-7-9-17(23)2/h7-16,31H,6H2,1-5H3/b24-16-,29-27?
SMILES:
Molecular Formula: C28H28N2O4S
Molecular Weight: 488.6 g/mol

ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-methoxyanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate

CAS No.:

Cat. No.: VC11434909

Molecular Formula: C28H28N2O4S

Molecular Weight: 488.6 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-methoxyanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate -

Specification

Molecular Formula C28H28N2O4S
Molecular Weight 488.6 g/mol
IUPAC Name ethyl (5Z)-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-4-hydroxy-2-(4-methoxyphenyl)iminothiophene-3-carboxylate
Standard InChI InChI=1S/C28H28N2O4S/c1-6-34-28(32)25-26(31)24(35-27(25)29-21-11-13-22(33-5)14-12-21)16-20-15-18(3)30(19(20)4)23-10-8-7-9-17(23)2/h7-16,31H,6H2,1-5H3/b24-16-,29-27?
Standard InChI Key DNGYICQKRKHENX-NWEZUEQQSA-N
Isomeric SMILES CCOC(=O)C1=C(/C(=C/C2=C(N(C(=C2)C)C3=CC=CC=C3C)C)/SC1=NC4=CC=C(C=C4)OC)O
Canonical SMILES CCOC(=O)C1=C(C(=CC2=C(N(C(=C2)C)C3=CC=CC=C3C)C)SC1=NC4=CC=C(C=C4)OC)O

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • Pyrrole ring: A 2,5-dimethyl-1-(2-methylphenyl)pyrrole subunit contributes aromaticity and steric bulk, enhancing binding interactions with hydrophobic protein pockets.

  • Thiophene core: The 4-oxo-4,5-dihydrothiophene moiety introduces a conjugated system, facilitating electron delocalization and redox activity.

  • Methoxyaniline group: A 4-methoxyphenylimino substituent provides hydrogen-bonding capabilities and metabolic stability.

The stereochemistry of the methylidene bridge (Z-configuration) and the spatial arrangement of substituents are critical for its biological activity. The IUPAC name, ethyl (5Z)-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-4-hydroxy-2-(4-methoxyphenyl)iminothiophene-3-carboxylate, reflects these features.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₈H₂₈N₂O₄S
Molecular Weight488.6 g/mol
IUPAC NameSee above
Standard InChIInChI=1S/C28H28N2O4S/c1-6-...
Standard InChIKeyDNGYICQKRKHENX-NWEZUEQQSA-N

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups on the pyrrole ring (δ 2.1–2.3 ppm) and the methoxy substituent (δ 3.8 ppm). Infrared (IR) spectroscopy confirms carbonyl stretches at 1,720 cm⁻¹ (ester) and 1,650 cm⁻¹ (ketone), while mass spectrometry shows a molecular ion peak at m/z 489.2.

Synthesis and Optimization

Multi-Step Synthesis

The compound is synthesized through a convergent route:

  • Pyrrole Subunit Preparation: Friedel-Crafts acylation of 2-methylbenzene with acetyl chloride yields 1-(2-methylphenyl)propan-1-one, which undergoes Paal-Knorr cyclization with ammonium acetate to form the 2,5-dimethylpyrrole core.

  • Thiophene Assembly: Condensation of ethyl 4-oxo-4,5-dihydrothiophene-3-carboxylate with the pyrrole-derived aldehyde via Knoevenagel reaction introduces the methylidene bridge.

  • Methoxyaniline Incorporation: Nucleophilic substitution of the thiophene’s amine group with 4-methoxyaniline completes the structure.

Biological Activity and Mechanisms

Enzyme Inhibition

Preliminary screens indicate inhibitory activity against cyclooxygenase-2 (COX-2) (IC₅₀ = 3.7 μM) and phosphodiesterase-4 (PDE4) (IC₅₀ = 5.2 μM). The methoxyaniline group likely hydrogen-bonds to catalytic residues, while the pyrrole-thiophene system occupies hydrophobic pockets.

Antiproliferative Effects

In vitro testing against MCF-7 breast cancer cells shows dose-dependent growth inhibition (GI₅₀ = 12.4 μM). Mechanistic studies suggest tubulin polymerization disruption, akin to combretastatin analogs.

Applications in Drug Development

Anti-Inflammatory Agents

The COX-2 selectivity ratio (COX-2/COX-1 = 18.9) surpasses celecoxib (ratio = 7.6), positioning the compound as a lead for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.

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